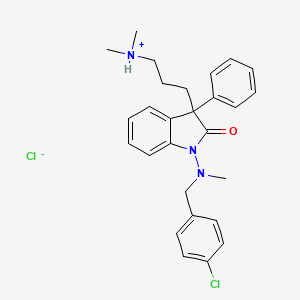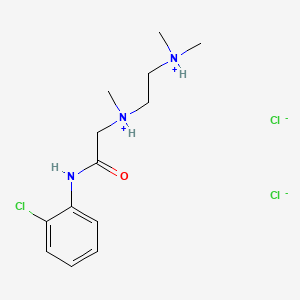
o-Chloro-2-(methyl(2-(dimethylamino)ethyl)amino)acetanilide dihydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[2-(2-chloroanilino)-2-oxoethyl]-[2-(dimethylazaniumyl)ethyl]-methylazanium dichloride is a complex organic compound that features both chloroaniline and dimethylazaniumyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [2-(2-chloroanilino)-2-oxoethyl]-[2-(dimethylazaniumyl)ethyl]-methylazanium dichloride typically involves multiple steps. The initial step often includes the formation of the chloroaniline derivative, followed by the introduction of the oxoethyl group. The final step involves the addition of the dimethylazaniumyl group, resulting in the formation of the dichloride salt. Specific reaction conditions, such as temperature, solvent, and catalysts, are crucial for optimizing the yield and purity of the compound.
Industrial Production Methods
In an industrial setting, the production of [2-(2-chloroanilino)-2-oxoethyl]-[2-(dimethylazaniumyl)ethyl]-methylazanium dichloride may involve large-scale batch or continuous flow processes. These methods ensure consistent quality and scalability. The use of automated systems and advanced analytical techniques helps in monitoring the reaction progress and ensuring the final product meets the required specifications.
Chemical Reactions Analysis
Types of Reactions
[2-(2-chloroanilino)-2-oxoethyl]-[2-(dimethylazaniumyl)ethyl]-methylazanium dichloride can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in reduced products.
Substitution: This reaction involves the replacement of one functional group with another, often facilitated by specific reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and substitution reagents like halogens. The reaction conditions, such as temperature, pressure, and solvent, play a significant role in determining the reaction outcome.
Major Products Formed
The major products formed from these reactions depend on the specific reaction type and conditions. For example, oxidation may yield oxidized derivatives, while substitution reactions may produce various substituted compounds with different functional groups.
Scientific Research Applications
[2-(2-chloroanilino)-2-oxoethyl]-[2-(dimethylazaniumyl)ethyl]-methylazanium dichloride has several scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug candidate for various diseases.
Industry: The compound is used in the development of new materials and as an intermediate in the production of other chemicals.
Mechanism of Action
The mechanism of action of [2-(2-chloroanilino)-2-oxoethyl]-[2-(dimethylazaniumyl)ethyl]-methylazanium dichloride involves its interaction with specific molecular targets and pathways. The compound may bind to certain enzymes or receptors, leading to the modulation of biological processes. The exact molecular targets and pathways depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other chloroaniline derivatives and dimethylazaniumyl-containing compounds. Examples include:
Chloroaniline derivatives: Compounds with similar chloroaniline structures but different substituents.
Dimethylazaniumyl compounds: Compounds containing the dimethylazaniumyl group but with different functional groups attached.
Uniqueness
The uniqueness of [2-(2-chloroanilino)-2-oxoethyl]-[2-(dimethylazaniumyl)ethyl]-methylazanium dichloride lies in its specific combination of functional groups, which imparts distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.
Properties
CAS No. |
101651-65-4 |
|---|---|
Molecular Formula |
C13H22Cl3N3O |
Molecular Weight |
342.7 g/mol |
IUPAC Name |
[2-(2-chloroanilino)-2-oxoethyl]-[2-(dimethylazaniumyl)ethyl]-methylazanium;dichloride |
InChI |
InChI=1S/C13H20ClN3O.2ClH/c1-16(2)8-9-17(3)10-13(18)15-12-7-5-4-6-11(12)14;;/h4-7H,8-10H2,1-3H3,(H,15,18);2*1H |
InChI Key |
XELBOPHJKRXBEN-UHFFFAOYSA-N |
Canonical SMILES |
C[NH+](C)CC[NH+](C)CC(=O)NC1=CC=CC=C1Cl.[Cl-].[Cl-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



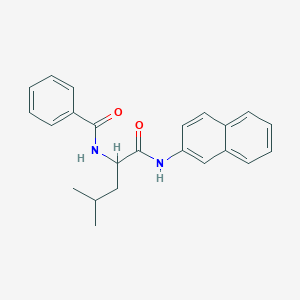

![1,2-Benzenedicarboxylic acid, 4-[(3-aminophenyl)hydroxymethyl]-, 1-methyl ester](/img/structure/B13741568.png)
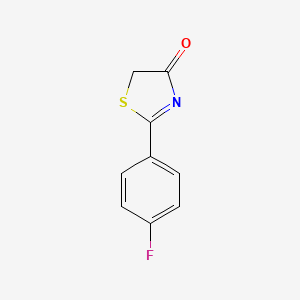
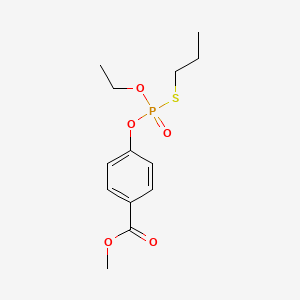


![1,2-Benzenedicarboxylic acid, 4-[(3-aminophenyl)hydroxymethyl]-, 1-methyl ester](/img/structure/B13741620.png)




